molecular formula C17H17N3O4S B2867764 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 954589-15-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2867764
CAS No.: 954589-15-2
M. Wt: 359.4
InChI Key: XZQOWZBUMLMTFK-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, exploring the optimization of spacer length for enhanced antiacetylcholinesterase activity, indicating potential applications in Alzheimer's disease research (Vidaluc et al., 1995).
  • Another research project focused on the synthesis, structural characterization, and antimicrobial study of Mannich bases and their transition metal complexes, showcasing the importance of structural design in medicinal chemistry (Rajeswari et al., 2010).

Enzyme Inhibition and Anticancer Activity

  • Investigations into unsymmetrical 1,3-disubstituted ureas revealed enzyme inhibition capabilities and observed anticancer activity in prostate cancer cell lines, illustrating the compound's therapeutic potential (Mustafa et al., 2014).
  • The synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives was carried out for their antimicrobial activity and cytotoxicity, emphasizing the role of chemical synthesis in drug discovery (Shankar et al., 2017).

Antimicrobial Screening

  • Synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and their evaluation for antimicrobial activity provided insights into the development of new antimicrobial agents (Reddy et al., 2003).
  • Another study synthesized and evaluated the antimicrobial activity of N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas, showcasing the synthesis of compounds with potent antimicrobial properties (Haranath et al., 2007).

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-16-6-11(8-18-17(22)19-15-2-1-5-25-15)9-20(16)12-3-4-13-14(7-12)24-10-23-13/h1-5,7,11H,6,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQOWZBUMLMTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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